molecular formula C22H16ClN3O5 B2831430 13-chloro-5-(8-methoxy-2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034506-24-4

13-chloro-5-(8-methoxy-2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2831430
CAS No.: 2034506-24-4
M. Wt: 437.84
InChI Key: WYSWDSMPNJLGFD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a chromene moiety (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a dipyridopyrimidinone moiety (a type of pyrimidine, which is a six-membered ring with two nitrogen atoms), and a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The chromene and dipyridopyrimidinone rings are likely to contribute to the rigidity of the molecule, while the carbonyl group could be involved in various interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and overall charge would all influence its properties .

Scientific Research Applications

Synthesis and Characterization

Scientific studies have developed methodologies for synthesizing chromene and pyrimidine derivatives, highlighting their structural diversity and potential for yielding compounds with significant biological activities. A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds related to the one , has been proposed, leveraging reactions with different reagents to achieve various derivatives (Osyanin et al., 2014). Additionally, the synthesis of chromene-annulated chlorins and their oxidation chemistry have been explored, illustrating the versatility of chromene-based compounds in chemical transformations (Hewage et al., 2017).

Biological Activities

Chromene and pyrimidine derivatives exhibit a range of biological activities, including antimicrobial properties. For example, Brønsted acidic ionic liquid catalysis has been used for the eco-friendly synthesis of novel fused pyrano pyrimidinones, demonstrating significant antimicrobial activity (Banothu et al., 2013). Similarly, substituted chromene compounds synthesized through various reactions have shown potential analgesic, anticonvulsant, and anti-inflammatory activities, indicating their pharmacological relevance (Abdelwahab & Fekry, 2022).

Antimicrobial and Antitubercular Activity

The antimicrobial and antitubercular activities of chromeno[2,3-d]pyrimidine derivatives have been specifically investigated, with some compounds exhibiting pronounced activities against Mycobacterium tuberculosis as well as various bacterial and fungal strains (Kamdar et al., 2011). These findings suggest the potential of these compounds in developing new antimicrobial agents.

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has therapeutic potential, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any associated side effects .

Properties

IUPAC Name

13-chloro-5-(8-methoxy-2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O5/c1-30-17-4-2-3-12-9-14(22(29)31-19(12)17)20(27)25-8-7-16-15(11-25)21(28)26-10-13(23)5-6-18(26)24-16/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSWDSMPNJLGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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